molecular formula C11H7ClF3N B13597570 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B13597570
M. Wt: 245.63 g/mol
InChI Key: VDOPHEFRHCFXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde and cyclopropane-1-carbonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Cyclopropanation: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction, which can be facilitated by the use of a suitable catalyst.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile can be compared with similar compounds such as:

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the cyclopropane ring in this compound makes it unique, providing distinct chemical and physical properties.

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7ClF3N/c12-9-2-1-7(10(6-16)3-4-10)5-8(9)11(13,14)15/h1-2,5H,3-4H2

InChI Key

VDOPHEFRHCFXHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.